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molecular formula C13H13NO3S B8626018 Ethyl 2-(2-(3-hydroxyphenyl)thiazol-4-yl)acetate

Ethyl 2-(2-(3-hydroxyphenyl)thiazol-4-yl)acetate

Cat. No. B8626018
M. Wt: 263.31 g/mol
InChI Key: FVMBSSBFFXIODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05527792

Procedure details

The procedure used for the preparation of 4a was repeated with 3-hydroxybenzenecarbothioamide 3d (1.53 g, 10.0 mmol) and ethyl 4-chloroacetoacetate (1.65 g, 10.0 mmol) in dry THF (20 mL) to give 4d (2.04 g, 78%) as a white solid after chromatographic purification on silica gel (gradient EtOAc/hexane: 30-40%) and recrystallization from EtOAc/hexane. mp 95.5°-97.2° C.; IR (KBr) 3112, 1727, 1278 cm-1 ; 1H NMR (DMSO-d6) δ 1.15 (3H, t, J=7.0 Hz, CH3), 3.81 (2H, s, CH2), 4.07 (2H, q, J=7.0 Hz, CH2), 6.81 (1H, d, J=7.3 Hz, Ar), 7.22-7.30 (3H, m, Ar), 7.46 (1H, s), 9.68 (1H, s, OH); FDMS m/z 263 (M+); Anal. Calcd for C13H13NO3S: C, 59.30; H, 4.98; N, 5.32. Found: C, 59.41; H, 4.91; N, 5.30.
Name
4a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:18])[CH2:5][C:6]1[N:7]=[C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2O)[S:9][CH:10]=1)[CH3:2].[OH:19]C1C=C(C(=S)N)C=CC=1.ClCC(=O)CC(OCC)=O>C1COCC1>[CH2:1]([O:3][C:4](=[O:18])[CH2:5][C:6]1[N:7]=[C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([OH:19])[CH:12]=2)[S:9][CH:10]=1)[CH3:2]

Inputs

Step One
Name
4a
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC=1N=C(SC1)C1=C(C=CC=C1)O)=O
Step Two
Name
Quantity
1.53 g
Type
reactant
Smiles
OC=1C=C(C=CC1)C(N)=S
Step Three
Name
Quantity
1.65 g
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC=1N=C(SC1)C1=CC(=CC=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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